Bis(2-methacryloyl)oxyethyl disulfide Bis(2-methacryloyl)oxyethyl disulfide
Brand Name: Vulcanchem
CAS No.: 36837-97-5
VCID: VC3955094
InChI: InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
SMILES: CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C
Molecular Formula: C12H18O4S2
Molecular Weight: 290.4 g/mol

Bis(2-methacryloyl)oxyethyl disulfide

CAS No.: 36837-97-5

Cat. No.: VC3955094

Molecular Formula: C12H18O4S2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-methacryloyl)oxyethyl disulfide - 36837-97-5

Specification

CAS No. 36837-97-5
Molecular Formula C12H18O4S2
Molecular Weight 290.4 g/mol
IUPAC Name 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
Standard InChI Key CGDNFXSLPGLMHK-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C
Canonical SMILES CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) possesses a symmetrical structure with two methacrylate termini connected via a disulfide-bonded ethylene glycol bridge. The IUPAC name, 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate , reflects this arrangement. Key identifiers include:

PropertyValue
CAS Number36837-97-5
Molecular FormulaC12H18O4S2\text{C}_{12}\text{H}_{18}\text{O}_{4}\text{S}_{2}
Molecular Weight290.4 g/mol
Density1.141 g/mL at 25°C
SMILESCC(=C)C(=O)OCCSSCCOC(=O)C(=C)C
InChI KeyCGDNFXSLPGLMHK-UHFFFAOYSA-N
Refractive IndexnD20n_D^{20} = 1.520

The disulfide bond (S-S\text{S-S}) serves as the redox-active center, enabling reversible cleavage into thiol groups (SH\text{SH}) under reducing conditions . This property underpins its utility in responsive material design.

Thermal and Solubility Behavior

DSDMA exists as a liquid at room temperature with a flash point deemed non-applicable due to its chemical stability . While specific thermal decomposition data remains limited, its methacrylate groups suggest polymerization exotherms comparable to other dimethacrylates (~200–300°C). The compound exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane .

Synthesis and Polymerization Mechanisms

Industrial Synthesis Routes

Commercial production typically involves a two-step esterification process:

  • Disulfide Diol Preparation: Reaction of 2-mercaptoethanol with oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) yields bis(2-hydroxyethyl) disulfide.

  • Methacrylation: Esterification with methacrylic acid derivatives (e.g., methacryloyl chloride) introduces the polymerizable end groups .

The final product often contains ≤6000 ppm hydroquinone as a stabilizer to prevent premature polymerization during storage .

Dynamic Covalent Chemistry

The disulfide bond undergoes three primary reactions critical to material performance:

  • Radical-Mediated Cleavage: Under UV irradiation or thermal initiation, the S-S\text{S-S} bond breaks to form thiyl radicals (S\text{S}^\bullet), enabling crosslinking via radical recombination.

  • Reductive Scission: Thiol-disulfide exchange with reducing agents (e.g., glutathione, dithiothreitol) generates two thiol-terminated chains (R-SH\text{R-SH}) :
    R-S-S-R’+2 eR-S+R’-S\text{R-S-S-R'} + 2 \text{ e}^- \rightarrow \text{R-S}^- + \text{R'-S}^-

  • Oxidative Recombination: Exposure to oxidizers (e.g., O2\text{O}_2, H2O2\text{H}_2\text{O}_2) reforms disulfide linkages, enabling self-healing .

Biomedical and Materials Science Applications

Redox-Responsive Drug Delivery Systems

DSDMA’s disulfide bonds remain stable in extracellular environments (low glutathione, GSH ≈ 2–20 μM) but cleave intracellularly (GSH ≈ 2–10 mM), enabling tumor-targeted drug release:

Case Study 1: pH/Redox-Dual Responsive Microgels

  • Structure: Poly(DPA-DSDMA-PEG) microgels (200–300 nm) loaded with doxorubicin (DOX).

  • Mechanism:

    • pH Response: Diisopropylaminoethyl methacrylate (DPA) protonates in tumor microenvironment (pH ≈ 6.5), swelling the microgel.

    • Redox Response: DSDMA crosslinks degrade in high GSH, releasing DOX.

  • Efficacy: 78% tumor growth inhibition in 4T1 breast cancer models vs. 45% for free DOX .

Case Study 2: Molecularly Imprinted Nanogels

  • Application: S-propranolol delivery for cardiovascular diseases.

  • Performance:

    • Binding Capacity: 2.3 mg/g vs. 1.1 mg/g for non-imprinted polymers.

    • Release: 92% payload release under 10 mM GSH vs. <15% in PBS .

Self-Healing Polymers

Incorporating 5–15 wt% DSDMA into poly(methyl methacrylate) networks enables autonomous repair:

PropertyDSDMA-Based PolymerConventional Polymer
Tensile Strength Recovery89% after 24 h<5%
Healing Cycles>100
TriggerAmbient humidityN/A

The disulfide exchange mechanism facilitates network reconfiguration without external catalysts .

Comparative Analysis with Traditional Crosslinkers

ParameterDSDMAEthylene Glycol Dimethacrylate (EGDMA)
ResponsivenessRedox/pHNon-responsive
DegradationEnzymatic/GSHHydrolytic
Self-Healing CapacityYesNo
Drug Release ControlStimuli-TriggeredDiffusion-Limited

DSDMA-based systems exhibit superior environmental adaptability but require stricter storage conditions .

Future Research Directions

  • Multimodal Responsive Systems: Integrating DSDMA with photo-responsive monomers for spatiotemporal control.

  • 3D-Printed Scaffolds: Leveraging disulfide exchange for shape-memory tissue engineering constructs.

  • Antimicrobial Coatings: Exploiting thiol-disulfide redox cycling for biofilm-resistant surfaces.

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